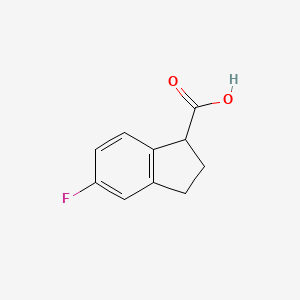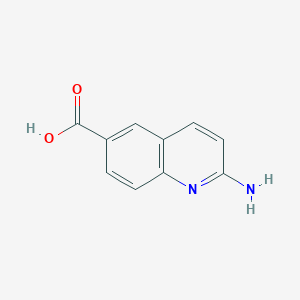
2-Aminoquinoline-6-carboxylic acid
Vue d'ensemble
Description
2-Aminoquinoline-6-carboxylic acid (CAS Number: 736919-39-4) is a compound with the linear formula C10H8N2O2 . It has a molecular weight of 188.19 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
An efficient three-step sequence has been developed for the synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester starting from commercially available 6-quinolinecarboxylic acid . The process features a novel and exceptionally mild conversion of a quinoline N-oxide to a 2-aminoquinoline using a triethylamine/ammonium chloride buffered system .Molecular Structure Analysis
The molecular structure of 2-Aminoquinoline-6-carboxylic acid is represented by the InChI code: 1S/C10H8N2O2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) . This indicates the presence of an amino group and a carboxylic acid group on the quinoline ring.Chemical Reactions Analysis
2-Aminoquinoline-6-carboxylic acid has been studied for its inhibitive effect against mild steel corrosion in 1 M HCl solutions . The compound acts as a mixed-type inhibitor, and its efficiency increased with the concentration .Physical And Chemical Properties Analysis
2-Aminoquinoline-6-carboxylic acid is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Application 1: Corrosion Inhibition
- Summary of the Application: 2-Aminoquinoline-6-carboxylic acid (AQC) has been used as a corrosion inhibitor for mild steel in hydrochloric acid solutions .
- Methods of Application: The inhibitive effect of AQC was investigated using conventional weight loss, potentiodynamic polarization, linear polarization, and electrochemical impedance spectroscopy methods . The weight loss results showed that AQC is an excellent corrosion inhibitor since its efficiency increased with the concentration to attain 91.8% at 500 mg l−1 .
- Results or Outcomes: Electrochemical polarization measurements revealed that AQC acted as a mixed-type inhibitor. The change in the impedance parameters, charge transfer resistance and double layer capacitance, with the change in concentration of the inhibitor is due to the adsorption of the molecule leading to the formation of a protective layer on the surface of mild steel .
Application 2: Drug Design
- Summary of the Application: Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Methods of Application: Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results or Outcomes: This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
Application 3: Synthesis of Biologically Active Quinoline
- Summary of the Application: Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- Methods of Application: There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Results or Outcomes: Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
Application 4: Large-Scale Synthesis
- Summary of the Application: A safe and practical three-step sequence for the synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester has been developed .
- Methods of Application: This method uses a triethylamine/ammonium chloride buffered system, offering a safer and more reliable process than previous methods .
- Results or Outcomes: This study provides a practical approach for large-scale synthesis of 2-aminoquinoline-6-carboxylic acid .
Application 5: Synthesis of Quinoline-4-carboxylic Acids
- Summary of the Application: Quinoline-4-carboxylic acids have been synthesized using 2-aminoquinoline-6-carboxylic acid .
- Methods of Application: The synthesis was carried out by refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, and subsequent acidification using dilute HCl .
- Results or Outcomes: The process resulted in the preparation of quinoline-4-carboxylic acid in good to excellent yields .
Application 6: Synthesis of 2-Aminoquinoline-6-carboxylic Acid Benzyl Ester
- Summary of the Application: A safe and practical three-step sequence for the synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester has been developed .
- Methods of Application: The process features a novel and exceptionally mild conversion of a quinoline N-oxide to a 2-aminoquinoline using a triethylamine/ammonium chloride buffered system .
- Results or Outcomes: This method offers a safer and more reliable process than previous methods .
Safety And Hazards
Propriétés
IUPAC Name |
2-aminoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFNYRASTCKUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621577 | |
| Record name | 2-Aminoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoquinoline-6-carboxylic acid | |
CAS RN |
736919-39-4 | |
| Record name | 2-Aminoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


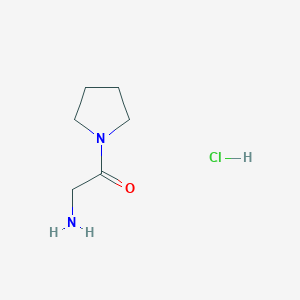
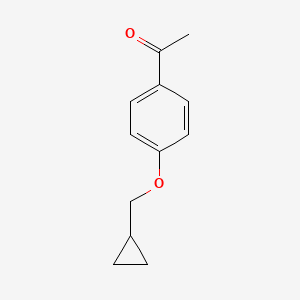
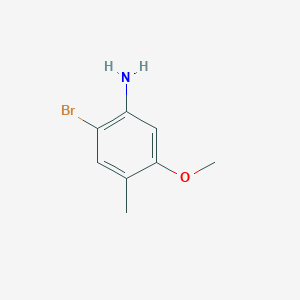
![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)
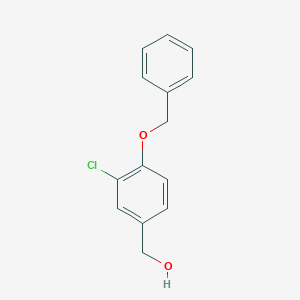
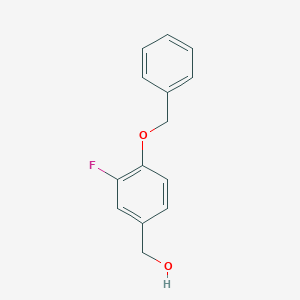
![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)
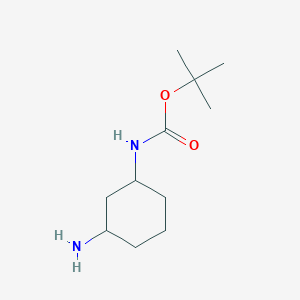
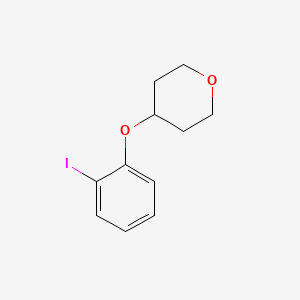

![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)
